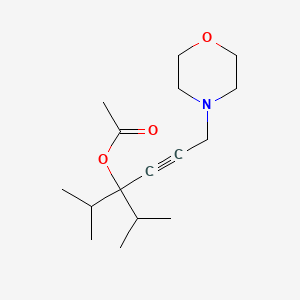![molecular formula C20H18ClN3O2 B5582318 N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B5582318.png)
N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 2-position and a hydrazone linkage connecting it to a 3,4-dimethylphenoxyacetohydrazide moiety. The compound has garnered interest due to its potential biological activities, including antimicrobial and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions . The reaction can be summarized as follows:
Step 1: Synthesis of 2-chloroquinoline-3-carbaldehyde from acetanilides under microwave irradiation.
Step 2: Condensation of 2-chloroquinoline-3-carbaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide in the presence of glacial acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial activity against gram-positive and gram-negative bacteria.
Medicine: Potential antioxidant properties make it a candidate for therapeutic applications.
Industry: Can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxide
- (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes
Uniqueness
N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the quinoline ring and the presence of a 3,4-dimethylphenoxyacetohydrazide moiety.
Eigenschaften
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-13-7-8-17(9-14(13)2)26-12-19(25)24-22-11-16-10-15-5-3-4-6-18(15)23-20(16)21/h3-11H,12H2,1-2H3,(H,24,25)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKWSOHHALXGLU-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-({[(3S*,4R*)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5582266.png)


![3-[({[2-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5582283.png)

![methyl 3-({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)azepane-1-carboxylate](/img/structure/B5582292.png)
![4-{4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5582305.png)
![[3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]phenyl] 2-(2,4-dichlorophenoxy)acetate](/img/structure/B5582306.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5582312.png)

![8-[(3,4-dimethylphenyl)acetyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5582322.png)
![2-(4-{[3-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5582329.png)
![(5-isoxazolylmethyl){[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]methyl}methylamine](/img/structure/B5582331.png)
![methyl 3-chloro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5582334.png)
